molecular formula C12H19N3O B1438262 2-[Butyl(methyl)amino]-N'-hydroxybenzenecarboximidamide CAS No. 1021244-79-0

2-[Butyl(methyl)amino]-N'-hydroxybenzenecarboximidamide

Cat. No.: B1438262
CAS No.: 1021244-79-0
M. Wt: 221.3 g/mol
InChI Key: IBNWCZXWPRXPMK-UHFFFAOYSA-N
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Description

2-[Butyl(methyl)amino]-N’-hydroxybenzenecarboximidamide is an organic compound with the molecular formula C12H19N3O It is a derivative of benzenecarboximidamide, featuring a butyl(methyl)amino group and a hydroxy group attached to the benzene ring

Biochemical Analysis

Biochemical Properties

2-[Butyl(methyl)amino]-N’-hydroxybenzenecarboximidamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. These interactions can alter the enzyme’s activity, leading to changes in metabolic pathways and cellular processes .

Cellular Effects

The effects of 2-[Butyl(methyl)amino]-N’-hydroxybenzenecarboximidamide on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate signaling pathways that are crucial for cell growth and differentiation, thereby impacting gene expression and metabolic activities.

Molecular Mechanism

At the molecular level, 2-[Butyl(methyl)amino]-N’-hydroxybenzenecarboximidamide exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to either inhibition or activation of their catalytic activities. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[Butyl(methyl)amino]-N’-hydroxybenzenecarboximidamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of 2-[Butyl(methyl)amino]-N’-hydroxybenzenecarboximidamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activities or modulating gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular functions .

Metabolic Pathways

2-[Butyl(methyl)amino]-N’-hydroxybenzenecarboximidamide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting their growth and function .

Transport and Distribution

Within cells and tissues, 2-[Butyl(methyl)amino]-N’-hydroxybenzenecarboximidamide is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments, influencing its activity and function.

Subcellular Localization

The subcellular localization of 2-[Butyl(methyl)amino]-N’-hydroxybenzenecarboximidamide is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Butyl(methyl)amino]-N’-hydroxybenzenecarboximidamide typically involves the reaction of benzenecarboximidamide with butyl(methyl)amine and hydroxylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Common reagents used in this synthesis include solvents like toluene and catalysts such as tetrabutylammonium iodide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[Butyl(methyl)amino]-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products Formed

Scientific Research Applications

2-[Butyl(methyl)amino]-N’-hydroxybenzenecarboximidamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Butyl(methyl)amino]-N-hydroxybenzamide
  • 2-[Butyl(methyl)amino]-N’-hydroxybenzeneacetamide
  • 2-[Butyl(methyl)amino]-N’-hydroxybenzenesulfonamide

Uniqueness

2-[Butyl(methyl)amino]-N’-hydroxybenzenecarboximidamide is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Its combination of butyl(methyl)amino and hydroxy groups on the benzene ring differentiates it from other similar compounds, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[butyl(methyl)amino]-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-3-4-9-15(2)11-8-6-5-7-10(11)12(13)14-16/h5-8,16H,3-4,9H2,1-2H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNWCZXWPRXPMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=CC=CC=C1C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN(C)C1=CC=CC=C1/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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